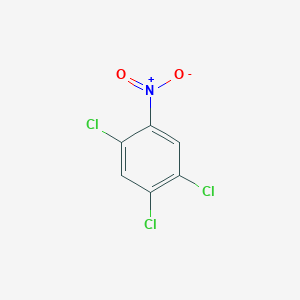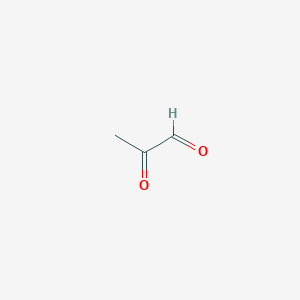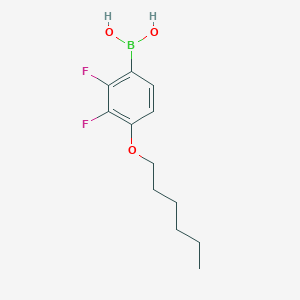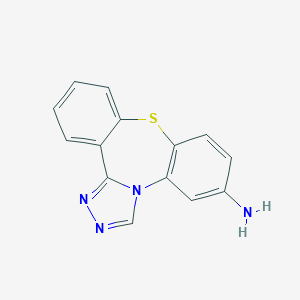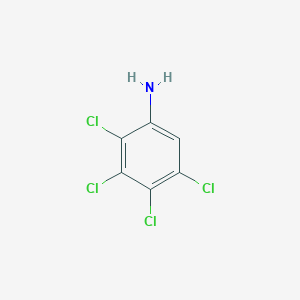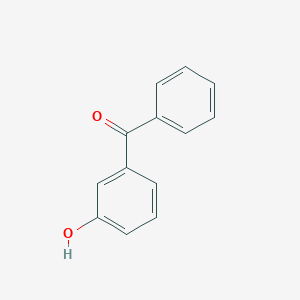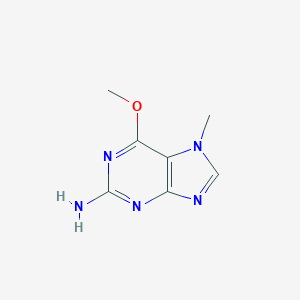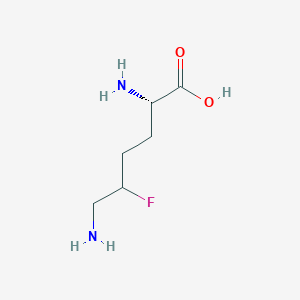
(2S)-2,6-diamino-5-fluorohexanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S)-2,6-diamino-5-fluorohexanoic acid, also known as 5-Fluoroornithine, is a non-proteinogenic amino acid. It is an analog of L-ornithine, an amino acid involved in the urea cycle and polyamine biosynthesis. 5-Fluoroornithine has been found to be a potent inhibitor of ornithine decarboxylase (ODC), which is an enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer.
Mechanism Of Action
The mechanism of action of (2S)-2,6-diamino-5-fluorohexanoic acidthine involves the inhibition of ODC, which is a pyridoxal-5'-phosphate-dependent enzyme involved in the biosynthesis of polyamines. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. By inhibiting ODC, (2S)-2,6-diamino-5-fluorohexanoic acidthine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation.
Biochemical And Physiological Effects
The biochemical and physiological effects of (2S)-2,6-diamino-5-fluorohexanoic acidthine have been extensively studied. It has been found to be a potent inhibitor of ODC, which is a key enzyme in polyamine biosynthesis. By inhibiting ODC, (2S)-2,6-diamino-5-fluorohexanoic acidthine reduces the levels of polyamines, which in turn inhibits cell growth and proliferation. This has been found to be particularly effective against cancer cells, which are known to have high levels of polyamines.
Advantages And Limitations For Lab Experiments
The advantages of using (2S)-2,6-diamino-5-fluorohexanoic acidthine in lab experiments include its potency as an inhibitor of ODC and its specificity for polyamine biosynthesis. However, one limitation of using (2S)-2,6-diamino-5-fluorohexanoic acidthine is that it may not be effective against all types of cancer cells. Additionally, the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine may have off-target effects on other enzymes involved in amino acid metabolism.
Future Directions
There are several future directions for the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine in scientific research. One potential area of research is the development of new formulations of (2S)-2,6-diamino-5-fluorohexanoic acidthine that can be used in clinical trials. Another area of research is the identification of biomarkers that can predict the response of cancer cells to (2S)-2,6-diamino-5-fluorohexanoic acidthine. Additionally, the use of (2S)-2,6-diamino-5-fluorohexanoic acidthine in combination with other anticancer agents is an area of active research. Finally, the development of new methods for the synthesis of (2S)-2,6-diamino-5-fluorohexanoic acidthine may lead to improved yields and purity.
Synthesis Methods
The synthesis of (2S)-2,6-diamino-5-fluorohexanoic acidthine can be achieved through various methods. One method involves the reaction of L-ornithine with 5-fluoropyridoxal-5'-phosphate (5-F-P5P) in the presence of pyridoxal-5'-phosphate (P5P) as a catalyst. This method has been reported to yield high purity and good yields of (2S)-2,6-diamino-5-fluorohexanoic acidthine.
Scientific Research Applications
(2S)-2,6-diamino-5-fluorohexanoic acidthine has been extensively studied for its potential therapeutic applications. It has been found to be a potent inhibitor of ODC, which is a key enzyme in polyamine biosynthesis. Polyamines are essential for cell growth and proliferation, and their dysregulation has been linked to various diseases, including cancer. Therefore, (2S)-2,6-diamino-5-fluorohexanoic acidthine has been investigated as a potential anticancer agent.
properties
CAS RN |
118021-33-3 |
|---|---|
Product Name |
(2S)-2,6-diamino-5-fluorohexanoic acid |
Molecular Formula |
C6H13FN2O2 |
Molecular Weight |
164.18 g/mol |
IUPAC Name |
(2S)-2,6-diamino-5-fluorohexanoic acid |
InChI |
InChI=1S/C6H13FN2O2/c7-4(3-8)1-2-5(9)6(10)11/h4-5H,1-3,8-9H2,(H,10,11)/t4?,5-/m0/s1 |
InChI Key |
HILHCIBEZCWKBD-AKGZTFGVSA-N |
Isomeric SMILES |
C(CC(CN)F)[C@@H](C(=O)O)N |
SMILES |
C(CC(C(=O)O)N)C(CN)F |
Canonical SMILES |
C(CC(C(=O)O)N)C(CN)F |
synonyms |
L-Lysine, 5-fluoro- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



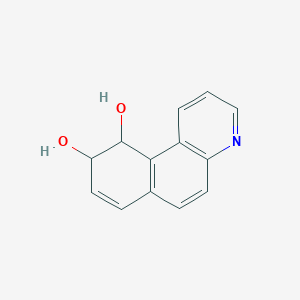
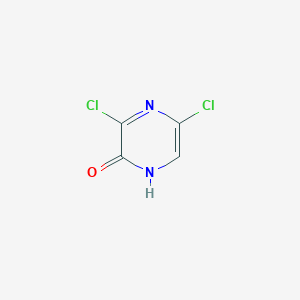

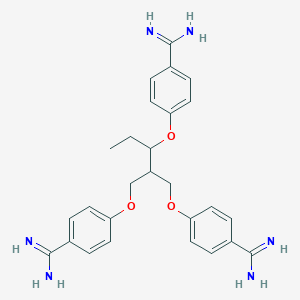
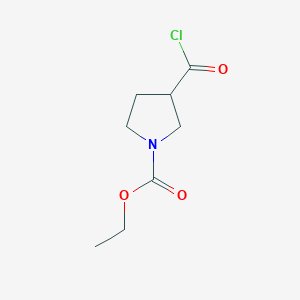
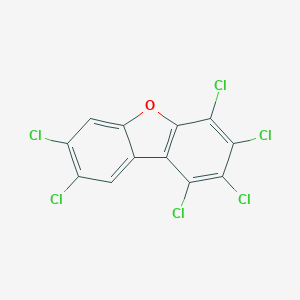
![(2S,4S,5R,6R)-5-acetamido-6-[(1R)-1,3-dihydroxypropyl]-2,4-dihydroxyoxane-2-carboxylic acid](/img/structure/B44135.png)
